Lys-SMCC-DM1 -

Lys-SMCC-DM1

Catalog Number: EVT-10932926
CAS Number:
Molecular Formula: C53H75ClN6O15S
Molecular Weight: 1103.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lys-SMCC-DM1 is derived from the combination of a linker known as SMCC (Succinimidyl 4-(N-Maleimidomethyl) Cyclohexane-1-Carboxylate) and a potent cytotoxic agent, Demethylepipodophyllotoxin (DM1). The SMCC linker serves to connect the drug to lysine residues on antibodies through amide bond formation, facilitating selective targeting of cancer cells while sparing healthy tissues. This classification places Lys-SMCC-DM1 within the broader category of ADCs, which are increasingly important in targeted cancer therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Lys-SMCC-DM1 typically involves several key steps:

  1. Preparation of the Linker: SMCC is synthesized from maleimide and succinimide derivatives. The maleimide group allows for specific conjugation to thiol groups, while the succinimide facilitates reaction with primary amines on lysine residues.
  2. Conjugation Process: The DM1 drug is activated using SMCC in a controlled environment. The reaction occurs under mild conditions (pH 7.25) using a buffer solution containing sodium phosphate and sodium chloride. The antibody concentration is carefully adjusted to optimize drug-to-antibody ratio (DAR) during the coupling process.
  3. Purification: After conjugation, unreacted components are removed using ultrafiltration techniques, ensuring that only the desired conjugate remains for further analysis .

Technical Considerations

The synthesis must be carefully monitored to achieve optimal DAR, which can significantly impact the efficacy and safety profile of the resulting ADC. Techniques such as mass spectrometry are employed for characterization and quantification of the conjugates formed during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of Lys-SMCC-DM1 consists of three primary components:

  • Lysine Residue: A naturally occurring amino acid that serves as a point of attachment for the linker.
  • SMCC Linker: Provides stability and facilitates targeted delivery by connecting DM1 to the antibody.
  • DM1 Payload: A potent cytotoxic agent that disrupts microtubule function, leading to cell death.
LysineSMCCDM1\text{Lysine}-\text{SMCC}-\text{DM1}

This structure allows for effective targeting and release mechanisms within tumor environments, enhancing therapeutic outcomes .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in forming Lys-SMCC-DM1 is an amide bond formation between the carboxylic acid group of SMCC and the amino group of lysine. This reaction can be influenced by several factors including:

  • pH Levels: Optimal pH conditions enhance reactivity.
  • Temperature: Elevated temperatures can increase reaction rates but may also lead to degradation if not controlled.

Additionally, side reactions must be minimized to prevent unwanted byproducts that could affect therapeutic efficacy .

Mechanism of Action

Process and Data

The mechanism of action for Lys-SMCC-DM1 involves several steps:

  1. Targeting: The antibody component binds specifically to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized into the cell via endocytosis.
  3. Release of DM1: Inside the cell, lysosomal enzymes cleave the linker or degrade the antibody, releasing DM1.
  4. Cytotoxic Effect: DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

This targeted delivery significantly enhances therapeutic effects while reducing systemic toxicity compared to conventional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lys-SMCC-DM1 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts selectively with primary amines on lysine residues without significant side reactions when properly synthesized.

These properties are crucial for maintaining efficacy during storage and administration .

Applications

Scientific Uses

Lys-SMCC-DM1 is primarily used in:

  • Cancer Therapy: As part of ADC formulations targeting specific tumors such as breast cancer.
  • Research Applications: In studies examining drug delivery mechanisms and efficacy comparisons between various ADC formulations.

The ongoing development and optimization of Lys-SMCC-DM1 continue to enhance its potential in targeted therapies, offering hope for improved outcomes in oncology .

Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Lys-SMCC-DM1

Evolution of Antibody-Drug Conjugate Technology: From First-Generation to Site-Specific Conjugation

The developmental trajectory of antibody-drug conjugates spans multiple generations characterized by incremental innovations in target selection, antibody engineering, linker chemistry, and payload potency:

  • First-generation constructs (exemplified by gemtuzumab ozogamicin) employed fundamentally unstable linkers (hydrazone bonds) and moderately potent payloads (calicheamicin). These conjugates demonstrated significant limitations including systemic toxicity from premature drug release and insufficient therapeutic indices, leading to temporary market withdrawal. The random conjugation via antibody lysine residues further created heterogeneous mixtures with drug-to-antibody ratios ranging from 2-7 molecules per antibody, contributing to inconsistent pharmacokinetic profiles and suboptimal efficacy [1] [7] [9].

  • Second-generation advances incorporated highly potent cytotoxic payloads (including maytansinoids and auristatins) and more stable linker systems. Brentuximab vedotin (anti-CD30 monoclonal antibody conjugated to monomethyl auristatin E via a protease-cleavable valine-citrulline linker) and trastuzumab emtansine (anti-human epidermal growth factor receptor 2 monoclonal antibody conjugated to DM1 via the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker) demonstrated markedly improved clinical outcomes. Despite these advances, conjugation heterogeneity remained problematic. Conventional cysteine-based conjugation (via partial reduction of interchain disulfides) generated populations with drug-to-antibody ratios of 0-8, while lysine conjugation produced even broader distributions (drug-to-antibody ratios 0-10), resulting in variable pharmacokinetic behavior and therapeutic windows [6] [7] [10].

  • Third-generation platforms focus on site-specific conjugation technologies to achieve homogeneous drug-to-antibody ratio populations. These include engineered cysteine residues (THIOMAB), unnatural amino acid incorporation (p-acetylphenylalanine), enzymatic conjugation (glycoengineering, transglutaminase-mediated), and click chemistry approaches. These strategies yield uniform drug-to-antibody ratio 2 or drug-to-antibody ratio 4 conjugates with optimized pharmacokinetic profiles, enhanced stability, and improved therapeutic indices. Contemporary clinical candidates increasingly incorporate these technologies to address the limitations of stochastic conjugation methods [7] [10].

Table 1: Evolution of Antibody-Drug Conjugate Generations

GenerationRepresentative AgentsConjugation ChemistryLinker TypePayloadKey Advancements/Limitations
FirstGemtuzumab OzogamicinRandom (Lysine)Acid-Cleavable (Hydrazone)CalicheamicinHigh heterogeneity; Premature release; Moderate potency
SecondBrentuximab VedotinRandom (Cysteine)Protease-Cleavable (Valine-Citrulline)Monomethyl Auristatin EImproved stability; Higher potency payloads; Residual heterogeneity
Trastuzumab EmtansineRandom (Lysine)Non-Cleavable (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)DM1Enhanced plasma stability; Reduced off-target toxicity
ThirdMultiple Clinical CandidatesSite-Specific (Engineered Cysteine/Unnatural Amino Acids)Diverse (Cleavable/Non-Cleavable)Diverse (DM1, Monomethyl Auristatin E, Deruxtecan)Homogeneous drug-to-antibody ratio; Optimized pharmacokinetics; Improved therapeutic index

Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 as a Key Metabolite in Human Epidermal Growth Factor Receptor 2-Targeted Antibody-Drug Conjugates

Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 represents the bioactive catabolite generated upon intracellular processing of trastuzumab emtansine, an antibody-drug conjugate targeting human epidermal growth factor receptor 2-positive breast cancer. The metabolic pathway proceeds as follows:

  • Cellular Binding and Internalization: Trastuzumab emtansine binds with high affinity (Kd ≈ 5nM) to human epidermal growth factor receptor 2 receptors overexpressed on breast cancer cells (>2×10⁵ receptors/cell). The antibody-drug conjugate-human epidermal growth factor receptor 2 complex undergoes rapid clathrin-mediated endocytosis (within 10-30 minutes post-binding) [4] [9].

  • Lysosomal Trafficking and Degradation: Internalized vesicles mature into endosomes and subsequently fuse with lysosomes (pH ≈ 4.5-5.0), exposing the antibody-drug conjugate to proteolytic enzymes (cathepsins B, D, L). The monoclonal antibody component undergoes extensive proteolysis, liberating the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 complex still attached to constituent amino acids (predominantly lysine) [3] [9].

  • Metabolite Formation: The predominant metabolite, Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 (molecular weight ≈ 1476 Da), retains the intact thioether bond between the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker and DM1. Analytical characterization (liquid chromatography-mass spectrometry) reveals this metabolite constitutes >80% of intracellular catabolites in human epidermal growth factor receptor 2-positive cell lines following trastuzumab emtansine exposure. Its hydrophilic properties (logP ≈ 1.3) limit passive diffusion across cellular membranes [9] [10].

The antitumor activity of Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 stems from its ability to:

  • Bind β-tubulin at the maytansine site (Kd ≈ 0.7-1.2 nM)
  • Inhibit microtubule assembly (IC₅₀ ≈ 0.4-1.0 nM)
  • Induce G2/M cell cycle arrest (within 8-16 hours)
  • Trigger mitochondrial apoptosis pathway activation (caspase-3 cleavage within 24-48 hours)

Table 2: Characteristics of Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 Metabolite

PropertyDescriptionFunctional Significance
Molecular StructureLysine-Maleimidomethylcyclohexane-1-carboxylate-N-ethylmaleimide-DM1Intact thioether linkage maintains payload attachment; Charged lysine residue limits membrane permeability
Molecular Weight≈1476 DaFacilitates retention within target cells; Below renal clearance threshold
Mechanism of ActionBinds β-tubulin; Inhibits microtubule polymerization; Activates mitochondrial apoptosisDirect cytotoxic activity against human epidermal growth factor receptor 2-positive cells
Potency (In Vitro IC₅₀)0.4-1.0 nM against human epidermal growth factor receptor 2-positive breast cancer cell lines24-270-fold greater potency than conventional chemotherapeutics (e.g., paclitaxel)
Pharmacokinetic BehaviorDetectable in tumor xenografts (Cmax ≈ 2.8 µM); Plasma concentrations <0.1% of tumor levelsMinimal systemic exposure; Tumor-selective activity

Mechanistic Significance of Non-Reducible Thioether Linkers in Antibody-Drug Conjugate Stability

The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker exemplifies the non-cleavable thioether linker class, characterized by exceptional plasma stability and a distinctive payload release mechanism:

  • Chemical Stability Profile: Thioether bonds (C-S-C) exhibit remarkable resistance to hydrolysis across physiological pH ranges (pH 5.0-7.4) and remain inert toward enzymatic cleavage (e.g., esterases, amidases, phosphatases) in systemic circulation. Comparative studies demonstrate >95% of succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-linked DM1 remains antibody-bound after 120-hour incubation in human plasma at 37°C, versus <50% retention for acid-labile hydrazone linkers under identical conditions. This stability directly translates to reduced incidence of off-target toxicity (e.g., neutropenia, hepatotoxicity) compared to cleavable-linked antibody-drug conjugates [6] [8] [10].

  • Metabolic Release Specificity: Unlike cleavable linkers (protease-sensitive, glutathione-sensitive, or acid-labile), succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate requires complete antibody proteolysis within lysosomes to liberate the Lys-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-DM1 metabolite. This characteristic confines active payload release exclusively to target cells that have internalized the antibody-drug conjugate, eliminating bystander effects on antigen-negative neighboring cells. While beneficial for reducing toxicity to normal tissues, this feature may limit efficacy against heterogeneous tumors with mixed human epidermal growth factor receptor 2 expression [6] [9].

  • Structural Impact on Payload Activity: The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate linker incorporates a sterically hindered cyclohexane ring adjacent to the maleimide-thiol adduct. This configuration shields the thioether bond from potential retro-Michael reactions (a decomposition pathway observed in simple maleimide conjugates), further enhancing conjugate stability during extended systemic circulation (terminal half-life ≈ 4 days for trastuzumab emtansine versus ≈ 3 days for disulfide-linked conjugates) [6] [10].

The therapeutic implications of thioether linkers manifest in several clinically validated advantages:

  • Reduced Premature Payload Release: Systemic deconjugation rates <0.1% per day versus 1-5% per day observed with hydrazone-linked conjugates
  • Enhanced Therapeutic Index: Tumor-to-plasma drug concentration ratios exceeding 100:1 versus <20:1 for cleavable-linked counterparts
  • Predictable Pharmacokinetics: Linear correlation between antibody-drug conjugate exposure and antitumor efficacy
  • Mitigated Target-Independent Toxicity: Lower incidence of dose-limiting hematological and hepatic toxicities

Nevertheless, the dependence on cellular internalization and proteolytic processing restricts thioether-linked antibody-drug conjugates to targets exhibiting efficient internalization rates (>50% receptor internalization within 1 hour) and high expression levels (>10⁴ receptors/cell). These parameters significantly influence clinical response rates and represent key considerations in future antibody-drug conjugate design [6] [9] [10].

Properties

Product Name

Lys-SMCC-DM1

IUPAC Name

2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid

Molecular Formula

C53H75ClN6O15S

Molecular Weight

1103.7 g/mol

InChI

InChI=1S/C53H75ClN6O15S/c1-29-12-11-14-40(72-8)53(70)27-38(73-51(69)57-53)30(2)46-52(4,75-46)41(26-43(62)59(6)36-23-33(22-29)24-37(71-7)45(36)54)74-50(68)31(3)58(5)42(61)19-21-76-39-25-44(63)60(48(39)65)28-32-15-17-34(18-16-32)47(64)56-20-10-9-13-35(55)49(66)67/h11-12,14,23-24,30-32,34-35,38-41,46,70H,9-10,13,15-22,25-28,55H2,1-8H3,(H,56,64)(H,57,69)(H,66,67)

InChI Key

UBRZDBDIKWWPEN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)NCCCCC(C(=O)O)N)C)C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.